Cas no 482-94-0 (methyl (19α)-16,17-didehydro-11-methoxy-19-methyloxayohimban-16-carboxylate)

methyl (19α)-16,17-didehydro-11-methoxy-19-methyloxayohimban-16-carboxylate structure
482-94-0 structure
Nome del prodotto:methyl (19α)-16,17-didehydro-11-methoxy-19-methyloxayohimban-16-carboxylate
Numero CAS:482-94-0
MF:C22H26N2O4
MW:382.452846050262
CID:1518566
PubChem ID:164617

methyl (19α)-16,17-didehydro-11-methoxy-19-methyloxayohimban-16-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (19α)-16,17-didehydro-11-methoxy-19-methyloxayohimban-16-carboxylate
    • Methyl (19alpha)-16,17-didehydro-11-methoxy-19-methyloxayohimban-16-carboxylate
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha)-
    • methyl (19alpha)-11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
    • 16,17-Didehydro-11-methoxy-19α-methyl-18-oxayohimban-16-carboxylic acid methyl ester
    • Tetraphylline
    • 11-Methoxyajmalicine
    • Einecs 207-587-4
    • tetraphyllin
    • NS00041807
    • NSC606024
    • DTXSID101317966
    • 482-94-0
    • SCHEMBL15385149
    • Inchi: 1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17+,20-/m0/s1
    • Chiave InChI: KXEMQEGRZWUKJS-QIYNHLNTSA-N
    • Sorrisi: O1C([H])=C(C(=O)OC([H])([H])[H])[C@@]2([H])C([H])([H])[C@@]3([H])C4=C(C5C([H])=C([H])C(=C([H])C=5N4[H])OC([H])([H])[H])C([H])([H])C([H])([H])N3C([H])([H])[C@]2([H])[C@]1([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 382.189
  • Massa monoisotopica: 382.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 3
  • Complessità: 652
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.8Ų
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 553°C at 760 mmHg
  • Punto di infiammabilità: 288.3°C
  • Indice di rifrazione: 1.643
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd